![molecular formula C22H22N2O3 B275822 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine](/img/structure/B275822.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CP-55940 and is classified as a synthetic cannabinoid. The purpose of
Wirkmechanismus
The mechanism of action for N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine involves its interaction with the cannabinoid receptors CB1 and CB2. This compound acts as a full agonist at these receptors, which results in the activation of various signaling pathways in the body. The activation of these pathways can lead to the modulation of various physiological processes such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine have been studied extensively in vitro and in vivo. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate immune function and to have potential applications in the treatment of various neurological disorders such as multiple sclerosis and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine in lab experiments include its high affinity for the cannabinoid receptors CB1 and CB2, its potential therapeutic applications for various conditions, and its ability to modulate various physiological processes. The limitations of using this compound in lab experiments include its potential for toxicity and its potential for abuse.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine. These include the development of new synthetic routes for the production of this compound, the investigation of its potential therapeutic applications for various conditions, the study of its potential for toxicity and abuse, and the exploration of its interactions with other compounds and signaling pathways in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Synthesemethoden
The synthesis method for N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine involves a multi-step process that includes the use of various reagents and solvents. The synthesis begins with the reaction of 3-pyridylmethanamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 4-(bromomethyl)-2-methoxyphenol in the presence of a base such as potassium carbonate. The final step involves the reaction of the intermediate product with 4-(chloromethyl)benzonitrile in the presence of a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine has been studied extensively for its potential use in scientific research. This compound has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in various physiological processes. The use of CP-55940 in scientific research has focused on its potential therapeutic applications for various conditions such as pain, inflammation, and neurological disorders.
Eigenschaften
Produktname |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl](3-pyridyl)methanamine |
---|---|
Molekularformel |
C22H22N2O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C22H22N2O3/c1-2-19(14-23-9-1)15-24-13-17-3-6-20(7-4-17)27-16-18-5-8-21-22(12-18)26-11-10-25-21/h1-9,12,14,24H,10-11,13,15-16H2 |
InChI-Schlüssel |
AISWORDMNGYADB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.